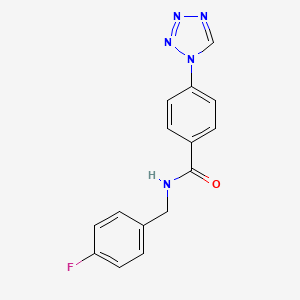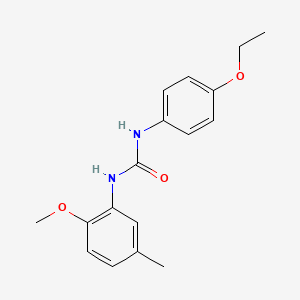![molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
N-[4-(isobutyrylamino)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]butanamide, also known as NIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NIBA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. The synthesis of NIBA has been achieved through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]butanamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-[4-(isobutyrylamino)phenyl]butanamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Mecanismo De Acción
N-[4-(isobutyrylamino)phenyl]butanamide acts as an agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-[4-(isobutyrylamino)phenyl]butanamide has been shown to activate these receptors, leading to various physiological effects.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide can inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. N-[4-(isobutyrylamino)phenyl]butanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[4-(isobutyrylamino)phenyl]butanamide has been shown to protect neurons from damage caused by oxidative stress, leading to its potential use as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its well-studied mechanism of action and physiological effects. However, the limitations of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]butanamide. One direction involves further studies to determine the safety and efficacy of N-[4-(isobutyrylamino)phenyl]butanamide as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Another direction involves the development of N-[4-(isobutyrylamino)phenyl]butanamide derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential toxic effects of N-[4-(isobutyrylamino)phenyl]butanamide and its derivatives.
Métodos De Síntesis
The synthesis of N-[4-(isobutyrylamino)phenyl]butanamide has been achieved through several methods, including the reaction of 4-aminophenylbutyric acid with isobutyryl chloride, followed by the addition of ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. Another method involves the reaction of 4-aminophenylbutyric acid with isobutyryl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. The purity of N-[4-(isobutyrylamino)phenyl]butanamide can be improved through recrystallization with a suitable solvent.
Propiedades
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(isobutyrylamino)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)